molecular formula C25H29NO2 B11585219 cyclohexyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B11585219
M. Wt: 375.5 g/mol
InChI Key: JLAFAIQPKZZGRU-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction, where cyclohexanecarboxylic acid is reacted with an acid chloride in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylphenoxyethyl Group: The final step involves the etherification of the indole derivative with 3,4-dimethylphenol and an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitro compounds, alkyl halides, Lewis acids or bases.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated indoles, nitroindoles, alkylated indoles.

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through:

    Receptor Binding: Interaction with G-protein coupled receptors, ion channels, or nuclear receptors.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Signal Transduction: Modulation of intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-CYCLOHEXANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE: Similar structure with a methoxy group instead of dimethyl groups.

    3-CYCLOHEXANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE: Another indole derivative with different substituents on the phenoxyethyl group.

Uniqueness

3-CYCLOHEXANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H29NO2

Molecular Weight

375.5 g/mol

IUPAC Name

cyclohexyl-[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C25H29NO2/c1-18-12-13-21(16-19(18)2)28-15-14-26-17-23(22-10-6-7-11-24(22)26)25(27)20-8-4-3-5-9-20/h6-7,10-13,16-17,20H,3-5,8-9,14-15H2,1-2H3

InChI Key

JLAFAIQPKZZGRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)C

Origin of Product

United States

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